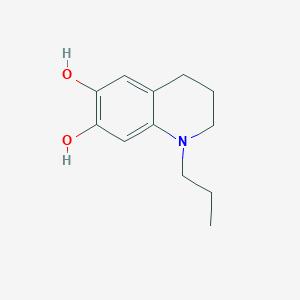
1-Amino-6-ethyl-4-methyl-2-naphthonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-6-ethyl-4-methyl-2-naphthonitrile is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an amino group, an ethyl group, a methyl group, and a nitrile group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-6-ethyl-4-methyl-2-naphthonitrile can be achieved through several synthetic routes. One common method involves the nitration of 6-ethyl-4-methyl-2-naphthylamine, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as hydrogen gas in the presence of a catalyst for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of hazardous chemicals like nitric acid and hydrogen gas.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-6-ethyl-4-methyl-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-Amino-6-ethyl-4-methyl-2-naphthonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-6-ethyl-4-methyl-2-naphthonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-6-ethyl-4-methyl-2-naphthol
- 1-Amino-6-ethyl-4-methyl-2-naphthoic acid
- 1-Amino-6-ethyl-4-methyl-2-naphthylamine
Uniqueness
1-Amino-6-ethyl-4-methyl-2-naphthonitrile is unique due to the presence of both an amino group and a nitrile group on the naphthalene ring
Propiedades
Fórmula molecular |
C14H14N2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1-amino-6-ethyl-4-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C14H14N2/c1-3-10-4-5-12-13(7-10)9(2)6-11(8-15)14(12)16/h4-7H,3,16H2,1-2H3 |
Clave InChI |
GPWYTKMKYXXHLJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)C(=C(C=C2C)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)





![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)







